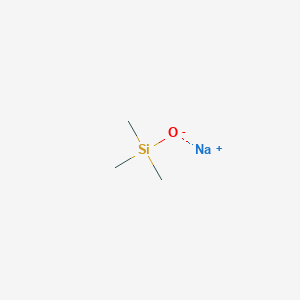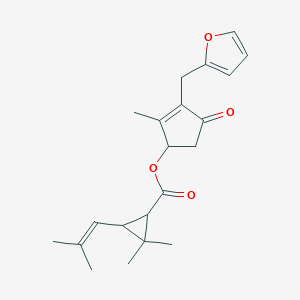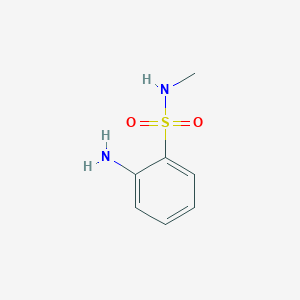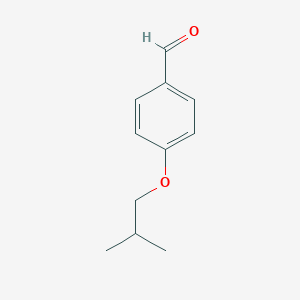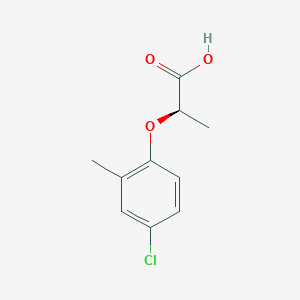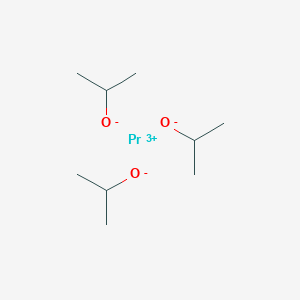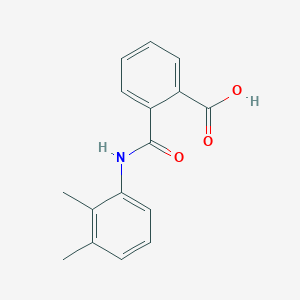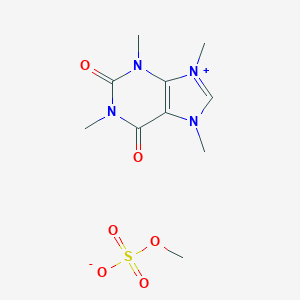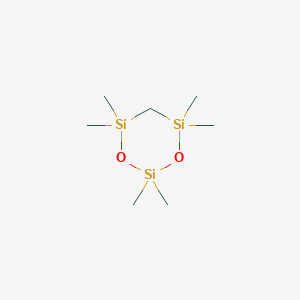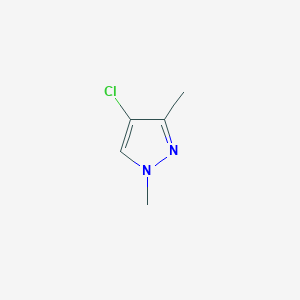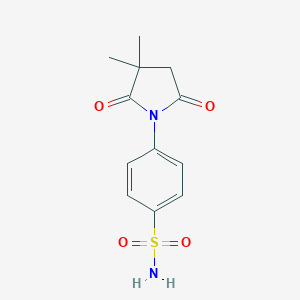
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields of research. In
作用机制
The mechanism of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the inhibition of enzymes that are essential for the survival and growth of microbes and cancer cells. It acts by binding to the active site of the enzyme and preventing it from carrying out its normal function. This results in the inhibition of cell growth and eventually leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microbes, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from damage.
实验室实验的优点和局限性
The use of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide in lab experiments has a number of advantages and limitations. One advantage is its broad spectrum of antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a wide range of microbes. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer cell growth and development. However, one limitation is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for the study of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. One area of research is the development of new antibiotics that are based on the structure of this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, anti-inflammatory properties, and potential use in the treatment of cancer and neurodegenerative diseases. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
The synthesis of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the reaction of p-toluenesulfonyl chloride with 2,2-dimethylsuccinimide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of Alzheimer's disease.
属性
CAS 编号 |
17100-84-4 |
|---|---|
分子式 |
C12H14N2O4S |
分子量 |
282.32 g/mol |
IUPAC 名称 |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2)7-10(15)14(11(12)16)8-3-5-9(6-4-8)19(13,17)18/h3-6H,7H2,1-2H3,(H2,13,17,18) |
InChI 键 |
GEODNDNCGLASJM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
规范 SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
其他 CAS 编号 |
17100-84-4 |
同义词 |
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



